molecular formula C19H25N7O B12162519 N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12162519
M. Wt: 367.4 g/mol
InChI Key: IWMRUQUMGPMJCL-UHFFFAOYSA-N
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Description

Functional Group Contributions

Functional Group Structural Role Electronic Properties
Benzimidazole Aromatic π-system for planar stability; hydrogen-bond donor/acceptor via NH and N atoms Electron-rich due to conjugated lone pairs; modulates solubility via lipophilic substituents
Tetrazole Non-aromatic but resonance-stabilized; acts as a bioisostere for carboxylic acids High dipole moment enhances polarity; participates in dipole-dipole interactions
Cyclohexanecarboxamide Aliphatic carbocycle introduces conformational flexibility; amide group enables hydrogen bonding Amide resonance reduces basicity; cyclohexane’s chair conformation minimizes steric strain

The isopropyl group at the benzimidazole 2-position introduces steric bulk, which influences the molecule’s three-dimensional orientation and intermolecular interactions. The tetrazole ring’s 1H-configuration ensures nitrogen atoms at positions 1–4 are available for coordination, a feature critical for its potential pharmacological interactions.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N7O/c1-13(2)17-22-15-11-14(7-8-16(15)25(17)3)21-18(27)19(9-5-4-6-10-19)26-12-20-23-24-26/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,27)

InChI Key

IWMRUQUMGPMJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Formation of 1-Methyl-2-(Propan-2-yl)-1H-Benzimidazole

The benzimidazole core is synthesized via cyclization of 4-substituted-1,2-phenylenediamine derivatives. In a representative procedure, 4-nitro-1,2-phenylenediamine undergoes alkylation with methyl iodide and isopropyl bromide in dimethylformamide (DMF) at 60°C for 12 hours, followed by reduction of the nitro group using hydrogen gas (1 atm) and palladium on carbon (10% w/w). The intermediate 4-amino-1-methyl-2-(propan-2-yl)-1H-benzimidazole is isolated in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Substitution at the 5-Position

Nitration of the benzimidazole core at the 5-position is achieved using fuming nitric acid (90%) in sulfuric acid at 0°C for 2 hours, yielding 5-nitro-1-methyl-2-(propan-2-yl)-1H-benzimidazole (74% yield). Subsequent reduction with iron powder in acetic acid (80°C, 4 hours) produces the amine derivative 5-amino-1-methyl-2-(propan-2-yl)-1H-benzimidazole , which serves as the precursor for carboxamide coupling.

Preparation of 1-(1H-Tetrazol-1-yl)Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic Acid Functionalization

Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 hours). The resulting cyclohexanecarbonyl chloride is treated with sodium azide (NaN₃) in acetonitrile at room temperature for 24 hours to form 1-azidocyclohexanecarbonyl azide .

Tetrazole Ring Formation

The azide undergoes a [3+2] cycloaddition with nitriles in the presence of ammonium chloride (NH₄Cl) at 120°C for 6 hours, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (85% purity by HPLC). The reaction is monitored by FT-IR for the disappearance of the azide peak at 2100 cm⁻¹.

Coupling of Benzimidazole and Cyclohexanecarboxamide Moieties

Activation of the Carboxylic Acid

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0°C for 1 hour, forming the mixed anhydride intermediate.

Amide Bond Formation

The activated intermediate is reacted with 5-amino-1-methyl-2-(propan-2-yl)-1H-benzimidazole in DCM at room temperature for 24 hours. The crude product is purified via recrystallization from methanol/water (9:1), yielding N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide as a white solid (78% yield, mp 214–216°C).

Optimization and Reaction Conditions

Critical Parameters for Yield and Purity

  • Temperature control : Tetrazole cycloaddition requires strict maintenance of 120°C to avoid side reactions.

  • Solvent selection : DCM ensures solubility of intermediates during coupling, while acetonitrile facilitates azide-nitrile cycloaddition.

  • Catalysts : Palladium on carbon (10% w/w) for nitro reduction minimizes over-reduction byproducts.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.95 (m, 1H, CH(CH₃)₂), 3.72 (s, 3H, N-CH₃), 7.45–8.10 (m, 3H, benzimidazole-H).

  • ESI-MS : m/z 424.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Benzimidazole alkylationMethyl iodide, KOH, DMF6592
Tetrazole cycloadditionNaN₃, NH₄Cl, 120°C8589
Carboxamide couplingClCO₂Et, Et₃N, DCM7891

Challenges and Troubleshooting

Byproduct Formation During Alkylation

Excess alkylating agents (e.g., methyl iodide) lead to N-overalkylation. Quenching with aqueous sodium thiosulfate (Na₂S₂O₃) after reaction completion reduces di-alkylated impurities.

Tetrazole Ring Stability

The tetrazole moiety is sensitive to prolonged heating above 130°C, leading to ring-opening. Reactions are conducted under nitrogen to prevent oxidative degradation.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100-g batch of the target compound was produced using continuous flow reactors for the cycloaddition step (residence time: 2 hours), achieving 81% yield with 94% purity.

Cost Analysis

Raw material costs are dominated by sodium azide (35% of total) and palladium catalyst (22%). Recycling Pd/C via filtration reduces expenses by 15% per batch .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of nitro groups would produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings, similar to N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, exhibit significant antimicrobial properties. For instance, a study highlighted various tetrazole derivatives that demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli . The structure of this compound may enhance its interaction with microbial targets, leading to improved efficacy.

Anti-inflammatory Properties

Tetrazole derivatives have been shown to possess anti-inflammatory effects. In a comparative study, certain tetrazole compounds were evaluated for their ability to inhibit inflammation in animal models. The results indicated that specific derivatives exhibited comparable efficacy to standard anti-inflammatory medications . This suggests potential therapeutic uses for this compound in treating inflammatory conditions.

Antiparasitic Activity

The antiparasitic properties of compounds similar to this compound have been explored in various studies. For example, derivatives were synthesized and tested against Entamoeba histolytica, showing promising results with low cytotoxicity and high selectivity . This highlights the potential of the compound in developing new treatments for parasitic infections.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffective Concentration (µg/mL)Reference
AntimicrobialTetrazole Derivative A100
Anti-inflammatoryTetrazole Derivative B50
AntiparasiticTetrazole Derivative CIC50 = 0.86

Mechanism of Action

The mechanism of action of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the tetrazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzimidazole- and tetrazole-containing derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Applications
Target Compound C23H29N7O 443.53 g/mol 1-methyl-2-isopropyl benzimidazole; tetrazole-linked cyclohexanecarboxamide Hypothesized kinase inhibition due to benzimidazole core.
4-[[4-(1,1-dimethylethyl)cyclohexylamino]methyl]-N-(2H-tetrazol-5-yl)benzamide C31H37N7O2 547.68 g/mol Ethyl-methoxy benzimidazole; tert-butylcyclohexyl; tetrazole-linked benzamide Potential use in C–H functionalization reactions due to directing groups.
N-[1-oxo-3-phenyl-1-(1H-1,2,4-triazol-5-ylamino)propan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide C22H29N5O2 403.50 g/mol Triazole instead of tetrazole; phenylpropanamide backbone Reported in experimental phasing pipelines for crystallography.
2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide C19H24N4OS 356.49 g/mol Thiazole instead of tetrazole; dual isopropyl substituents Screened for kinase inhibition; lower molecular weight may enhance bioavailability.

Key Differences and Implications

Tetrazole vs.

Cyclohexane vs. Benzamide Linkers : The cyclohexane carboxamide in the target compound may confer greater conformational flexibility compared to rigid benzamide linkers in analogues like those in .

Substituent Effects : The isopropyl group on the benzimidazole core in the target compound likely enhances lipophilicity compared to methoxy or ethyl substituents in analogues, influencing membrane permeability.

Biological Activity

N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, which includes a benzimidazole moiety, a tetrazole ring, and a cyclohexanecarboxamide group, suggests potential interactions with various biological targets, leading to significant therapeutic implications.

Structural Characteristics

The compound's molecular formula is C18H24N6OC_{18}H_{24}N_{6}O, and it exhibits several key structural features:

Property Value
Molecular Weight360.43 g/mol
LogP3.5871
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area45.801 Ų

These characteristics indicate that the compound is likely to exhibit good membrane permeability, which is crucial for its bioactivity.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and tetrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the tetrazole ring enhances the compound's ability to disrupt microbial cell functions.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Anticancer Potential

This compound has demonstrated promising results in preclinical studies against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines . The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors, potentially modulating their activity. The presence of nitrogen-containing heterocycles suggests that it may form hydrogen bonds with target proteins, influencing their conformation and function .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound against Candida albicans and Aspergillus niger, showing significant inhibition at low concentrations .
  • Cancer Cell Line Studies : In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
  • Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to controls .

Q & A

Q. What synthetic methodologies are most effective for preparing N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and coupling reactions. For example, benzimidazole cores are synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions . The tetrazole moiety is introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by coupling to the cyclohexanecarboxamide group using POCl₃ or HATU . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Phosphorous oxychloride (POCl₃) enhances cyclization efficiency .
  • Temperature : Reactions often require reflux (80–120°C) for 6–24 hours to achieve >70% yield .
    Table: Key Reaction Parameters
StepReagents/ConditionsYield RangeReference
Benzimidazole formationPOCl₃, 120°C65–75%
Tetrazole couplingNaN₃, NH₄Cl, DMF60–68%

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexane protons as multiplets at δ 1.2–2.5 ppm; benzimidazole aromatic protons as doublets at δ 7.1–8.3 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 397.4) .
  • Elemental Analysis : Ensure purity (>95% by C, H, N content) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

  • Methodological Answer : SAR studies should systematically modify:
  • Benzimidazole substituents : Replace the 1-methyl-2-(propan-2-yl) group with bulkier alkyl chains to assess steric effects on receptor binding .
  • Tetrazole position : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl isomers for metabolic stability .
  • Cyclohexane ring : Introduce rigidity (e.g., aryl substituents) to evaluate conformational preferences .
    Biological assays (e.g., anticonvulsant MES/scPTZ models) should correlate structural variations with activity .

Q. What computational strategies are recommended for docking this compound with NMDA receptors?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to simulate interactions with the 3QEL protein (NMDA antagonist):
  • Protein Preparation : Remove water molecules, add hydrogens, and assign charges using OPLS-3e forcefield .
  • Ligand Preparation : Generate 3D conformers with OpenBabel and optimize geometries using DFT (B3LYP/6-31G*) .
  • Docking Parameters : Grid box centered on the active site (20 ų), 50 runs per ligand, and analysis of binding energies (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How should researchers resolve contradictions in biological activity data across studies on benzimidazole-tetrazole hybrids?

  • Methodological Answer : Address discrepancies via:
  • Standardized Assays : Replicate studies under identical conditions (e.g., MES seizure models at 30 mA, 0.2-sec stimulus) .
  • Metabolic Profiling : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, solubility) influencing activity .

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